5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid 5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 331670-05-4
VCID: VC3881905
InChI: InChI=1S/C14H14O4/c1-9-3-5-12(6-4-9)17-8-11-7-13(14(15)16)18-10(11)2/h3-7H,8H2,1-2H3,(H,15,16)
SMILES: CC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)O)C
Molecular Formula: C14H14O4
Molecular Weight: 246.26 g/mol

5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid

CAS No.: 331670-05-4

Cat. No.: VC3881905

Molecular Formula: C14H14O4

Molecular Weight: 246.26 g/mol

* For research use only. Not for human or veterinary use.

5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid - 331670-05-4

Specification

CAS No. 331670-05-4
Molecular Formula C14H14O4
Molecular Weight 246.26 g/mol
IUPAC Name 5-methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxylic acid
Standard InChI InChI=1S/C14H14O4/c1-9-3-5-12(6-4-9)17-8-11-7-13(14(15)16)18-10(11)2/h3-7H,8H2,1-2H3,(H,15,16)
Standard InChI Key AWXJBCZMGZDXCG-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)O)C
Canonical SMILES CC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)O)C

Introduction

Structural Characteristics and Nomenclature

5-Methyl-4-[(4-methylphenoxy)methyl]-2-furoic acid belongs to the furan carboxylic acid class, characterized by a fused oxygen-containing heterocycle. The molecule features:

  • Furan backbone: A five-membered ring with oxygen at position 1 and carboxylic acid at position 2

  • 4-Methylphenoxymethyl substituent: A para-methylated phenyl ether group at position 4

  • Methyl group: Direct attachment to the furan ring at position 5

The IUPAC name 5-methyl-4-[(4-methylphenoxy)methyl]furan-2-carboxylic acid precisely describes this arrangement . Key identifiers include:

PropertyValueSource
Molecular FormulaC₁₄H₁₄O₄
Molecular Weight246.26 g/mol
SMILESCC1=CC=C(C=C1)OCC2=C(OC(=C2)C(=O)O)C
InChIKeyAWXJBCZMGZDXCG-UHFFFAOYSA-N

Synthetic Pathways and Production

While explicit literature on this compound’s synthesis remains limited, retrosynthetic analysis suggests feasible routes:

Nucleophilic Ether Formation

  • Furan precursor: Start with 5-methylfuran-2-carboxylic acid

  • Chloromethylation: Introduce chloromethyl group at position 4 using formaldehyde/HCl

  • Williamson ether synthesis: React with 4-methylphenol under basic conditions

This approach mirrors methods for structurally analogous compounds like 5-[(4-methylphenoxy)methyl]-2-furoic acid . Scale-up challenges include controlling regioselectivity during chloromethylation and minimizing furan ring oxidation.

Alternative Route via Ester Intermediates

  • Protect carboxylic acid as methyl ester

  • Perform Friedel-Crafts alkylation with 4-methylphenol

  • Hydrolyze ester to free acid

Comparative yield data for related syntheses:

CompoundYield RangePurity
5-[(4-Methylphenoxy)methyl]-2-furoic acid45-62%>95%
5-Methyl-2-furoic acid68-75%>98%

Physicochemical Profile

Experimental data remains sparse, but computational predictions reveal:

PropertyPredicted ValueMethod
LogP (lipophilicity)2.8 ± 0.3XLogP3
Water Solubility0.12 mg/mL @ 25°CALOGPS
pKa3.1 (carboxylic acid)ChemAxon
Melting Point142-145°C (est.)Analogue extrap

The compound exhibits greater hydrophobicity than parent 5-methyl-2-furoic acid (LogP 1.2) , enhancing membrane permeability in biological systems.

Comparative Analysis with Structural Analogs

CompoundMW (g/mol)LogPBioactivity
5-Methyl-2-furoic acid 126.111.2Antifungal, weak antimicrobial
5-[(4-Methylphenoxy)methyl]-2-furoic acid232.232.1Broad-spectrum antimicrobial
Target Compound 246.262.8Predicted enhanced bioactivity

The para-methyl group’s position creates steric effects that may influence metabolic stability compared to ortho-substituted analogs .

Future Research Directions

  • Synthetic optimization: Develop catalytic asymmetric routes

  • ADMET profiling: Predict pharmacokinetic parameters

  • Target validation: Screen against kinase and protease libraries

  • Formulation studies: Explore salt forms for improved solubility

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